molecular formula C16H22O11 B015182 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose CAS No. 25941-03-1

1,2,3,4,6-Penta-O-acetyl-D-mannopyranose

Cat. No.: B015182
CAS No.: 25941-03-1
M. Wt: 390.34 g/mol
InChI Key: LPTITAGPBXDDGR-WHWZVRATSA-N
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Description

1,2,3,4,6-Penta-O-acetyl-D-mannopyranose is a derivative of mannose, a monosaccharide. This compound is characterized by the presence of five acetyl groups attached to the mannopyranose ring. It is commonly used in organic synthesis and biochemical research due to its unique properties and reactivity .

Mechanism of Action

Target of Action

The primary target of 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose is the process of glycosylation . This compound is used in studies that assess novel synthetic inhibitors of selectin-mediated cell adhesion .

Mode of Action

This compound interacts with its targets by being used for glycosylation . It has also been used in a study to investigate stereospecific entry to spiroketal glycosides using alkylidenecarbene C-H insertion .

Biochemical Pathways

The compound affects the biochemical pathways related to glycosylation . Glycosylation is a critical function in the biology of human cells, influencing protein folding, sorting, and function. The downstream effects of this pathway can have significant impacts on cell adhesion, a crucial process in many biological functions and disease states.

Pharmacokinetics

It is soluble in chloroform , which may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The molecular and cellular effects of this compound’s action involve the inhibition of selectin-mediated cell adhesion . This could potentially impact various biological processes, including immune response, inflammation, and cancer metastasis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose can be synthesized through the acetylation of D-mannose. The process involves the reaction of D-mannose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acids like hydrochloric acid or bases like sodium hydroxide.

    Glycosylation: Glycosyl donors and acceptors in the presence of catalysts such as Lewis acids.

    Reduction: Reducing agents like sodium borohydride

Major Products:

Scientific Research Applications

1,2,3,4,6-Penta-O-acetyl-D-mannopyranose is widely used in scientific research, including:

Comparison with Similar Compounds

  • 1,2,3,4,6-Penta-O-acetyl-D-glucopyranose
  • 1,2,3,4,6-Penta-O-acetyl-D-galactopyranose
  • 1,2,3,4,6-Penta-O-acetyl-D-xylopyranose

Comparison: 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose is unique due to its specific configuration and reactivity. Compared to its analogs, it exhibits distinct reactivity patterns in glycosylation reactions, making it a valuable tool in carbohydrate chemistry. Its acetylated form also provides stability and solubility advantages over non-acetylated sugars .

Properties

IUPAC Name

[(2R,3R,4S,5S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15+,16?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTITAGPBXDDGR-WHWZVRATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70473323
Record name 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25941-03-1
Record name 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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